molecular formula C6H16N2 B583722 1,6-Diaminohexane-d12 CAS No. 284474-80-2

1,6-Diaminohexane-d12

Cat. No.: B583722
CAS No.: 284474-80-2
M. Wt: 128.281
InChI Key: NAQMVNRVTILPCV-LBTWDOQPSA-N
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Description

It is a linear aliphatic diamine with the molecular formula H2NCD2(CD2)4CD2NH2 and a molecular weight of 128.28 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated form. The deuterium labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diaminohexane-d12 can be synthesized through the catalytic hydrogenation of adiponitrile-d12. The reaction involves the use of a deuterium gas atmosphere and a suitable catalyst, such as Raney nickel or palladium on carbon, under high pressure and temperature conditions . The reaction proceeds as follows:

NC-(CD2)4-CN+4D2H2N-(CD2)6-NH2\text{NC-(CD2)4-CN} + 4\text{D2} \rightarrow \text{H2N-(CD2)6-NH2} NC-(CD2)4-CN+4D2→H2N-(CD2)6-NH2

Industrial Production Methods

Industrial production of this compound typically involves the same catalytic hydrogenation process but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,6-Diaminohexane-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Diaminohexane-d12 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,6-diaminohexane-d12 is primarily related to its role as a diamine. It can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. The deuterium atoms can influence the kinetic isotope effect, altering reaction rates and pathways. This makes it a valuable tool for studying reaction mechanisms and enzyme kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diaminohexane-d12 is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of analytical methods, making it a preferred choice for detailed molecular studies .

Biological Activity

1,6-Diaminohexane-d12, also known as hexamethylenediamine-d12, is a deuterated form of 1,6-diaminohexane. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity based on available research findings.

This compound has the molecular formula C6H16N2\text{C}_6\text{H}_{16}\text{N}_2 and is characterized by two amine groups at either end of a six-carbon alkane chain. The presence of deuterium isotopes enhances its stability and makes it useful in various analytical applications.

Toxicological Profile

The toxicological profile of this compound is closely related to its non-deuterated counterpart, 1,6-hexanediamine. Studies have shown that:

  • Acute Toxicity : The oral LD50 (lethal dose for 50% of the population) for 1,6-hexanediamine is approximately 980 mg/kg in rats . Similar toxicity levels are expected for the deuterated variant due to its structural similarity.
  • Chronic Exposure : In long-term studies, administration at doses of 0, 50, 150, and 500 mg/kg resulted in modest weight gain retardation at higher doses without significant organ toxicity or changes in blood parameters .

Metabolism and Excretion

Research indicates that following administration, a significant portion of the compound is excreted unchanged. For example:

  • In a study involving rats, about 27% of the administered dose was found in feces, while 20% was exhaled as carbon dioxide .
  • The highest specific activity was noted in the prostate and intestines shortly after intravenous administration .

Study on Antibacterial Activity

A notable study explored the antibacterial properties of Schiff bases derived from 1,6-diaminohexane. The research highlighted:

  • Synthesis : Schiff bases were synthesized using various aldehydes and characterized using spectroscopic methods.
  • Biological Testing : These derivatives exhibited significant antibacterial activity against several strains of bacteria. The study employed quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological efficacy .

Environmental Applications

This compound has also been utilized in environmental studies to trace chemical movements and behaviors in various ecosystems. Its isotopic labeling allows for precise tracking in complex matrices .

Data Summary Table

Parameter Value
Molecular FormulaC₆H₁₆N₂
Oral LD50~980 mg/kg (rats)
MetabolismExcreted as unchanged compound
Antibacterial ActivitySignificant against various bacteria
Environmental TrackingEffective due to isotopic labeling

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1,6-Diaminohexane-d12 in polymer chemistry applications?

  • Methodological Answer : Synthesis typically involves deuterating 1,6-diaminohexane (HMDA) via catalytic exchange in deuterated solvents (e.g., D₂O or DCl). Characterization requires nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm deuteration efficiency (>98%) and amine group integrity. Refer to copolymerization protocols in polyimide foams, where HMDA-d12 is reacted with aromatic dianhydrides under controlled humidity to prevent hygroscopic interference .

Q. Which analytical techniques are critical for characterizing this compound in epoxy curing systems?

  • Methodological Answer : Differential scanning calorimetry (DSC) monitors curing exotherms and glass transition temperatures (Tg). Dynamic mechanical analysis (DMA) evaluates crosslink density and network formation. For kinetic studies, use in-situ FTIR to track amine-epoxy reactions and gelation points. Ensure solvent-free conditions to avoid side reactions with hygroscopic HMDA-d12 .

Q. How should researchers handle the hygroscopic nature of this compound during experimental preparation?

  • Methodological Answer : Store HMDA-d12 in desiccators with anhydrous calcium sulfate. Conduct reactions under inert gas (N₂/Ar) to minimize moisture absorption. Pre-dry solvents (e.g., tetrahydrofuran) over molecular sieves. Gravimetric analysis pre- and post-experiment can quantify moisture uptake, which may alter reaction stoichiometry .

Q. What is the role of this compound in modifying polyimide foam morphology?

  • Methodological Answer : Incorporating HMDA-d12 into aromatic polyimides introduces flexible aliphatic segments, reducing rigidity and increasing open-cell ratios. Optimize molar ratios (e.g., 10–20 mol%) via step-growth polymerization. Scanning electron microscopy (SEM) reveals larger cell diameters and lowered density compared to purely aromatic systems .

Advanced Research Questions

Q. How can autocatalytic curing kinetics of HMDA-d12-epoxy systems be modeled for industrial adhesives?

  • Methodological Answer : Apply the extended Kamal model to isothermal DSC data, incorporating diffusion-controlled terms post-vitrification. Fit rate constants (k₁, k₂) and activation energy (Eₐ) using the Málek method. For HMDA-d12, compare kinetic parameters with non-deuterated analogs to assess isotope effects on reactivity .

Q. What strategies resolve contradictions in thermal stability data for HMDA-d12-modified copolymers?

  • Methodological Answer : Contradictions often arise from varying deuteration levels or residual solvents. Use thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to differentiate decomposition pathways. Cross-validate with X-ray photoelectron spectroscopy (XPS) to quantify surface vs. bulk deuterium content .

Q. How does copolymer architecture influence the mechanical properties of HMDA-d12-based polyimides?

  • Methodological Answer : Tailor copolymer sequences via controlled monomer addition (e.g., block vs. random). Tensile testing and DMA reveal trade-offs: higher HMDA-d12 content reduces Young’s modulus but enhances strain-at-break. Molecular dynamics simulations predict segmental mobility, validated by positron annihilation lifetime spectroscopy (PALS) .

Q. What experimental designs validate the isotopic labeling efficiency of HMDA-d12 in metabolic tracer studies?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and ²H-NMR to quantify isotopic purity. In cell cultures, track deuterium incorporation into biomarkers via liquid chromatography-tandem MS (LC-MS/MS). Control for metabolic scrambling by comparing with ¹³C-labeled analogs .

Q. How does deuteration impact the nucleophilicity of HMDA-d12 in epoxy-amine reactions?

  • Methodological Answer : Kinetic isotope effects (KIE) reduce reaction rates due to stronger N-D bonds. Conduct competitive reactions between HMDA and HMDA-d12 with excess epoxy. Monitor via ¹H/²H NMR integration. For DGEBA systems, expect KIE values of 2–3, altering gelation times .

Q. What advanced techniques analyze network heterogeneity in HMDA-d12-cured epoxy resins?

  • Methodological Answer : Small-angle X-ray scattering (SAXS) detects nanoscale inhomogeneities. Pair with solvent swelling experiments to calculate crosslink density (Flory-Rehner theory). Solid-state ¹³C NMR with cross-polarization (CP-MAS) maps spatial distribution of unreacted amines .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQMVNRVTILPCV-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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